molecular formula C20H19N3O5S B2656357 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide CAS No. 897614-23-2

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide

Cat. No.: B2656357
CAS No.: 897614-23-2
M. Wt: 413.45
InChI Key: WYUGLLRJZHKYCC-UHFFFAOYSA-N
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Description

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide is a synthetic small molecule featuring a pyridazine core, a chemotype of significant interest in medicinal chemistry and oncology research. Pyridazine derivatives are increasingly prominent in drug discovery due to their wide range of biological activities and are found in several targeted cancer therapy inhibitors now in clinical practice . Compounds incorporating a methanesulfonylpyridazine group, similar to the one in this molecule, have been identified as key intermediates or target molecules in screening libraries for developing new therapeutic agents . The structural architecture of this compound suggests potential for interaction with various biological targets. Specifically, pyridazine derivatives have been designed and synthesized as preclinical anticancer candidates, with some analogs demonstrating high growth inhibition against a broad panel of NCI-60 human tumor cell lines . The presence of the methanesulfonyl group is a notable feature, as it can be crucial for a molecule's binding affinity and pharmacokinetic properties. Research on analogous compounds indicates that such molecules may function by modulating key cellular signaling pathways. For instance, some related pyridazine-based compounds have been shown to act as potent inhibitors of kinases, such as c-jun N-terminal kinase-1 (JNK1), which plays a critical role in cell survival, proliferation, and tumor progression . Inhibition of this pathway can lead to the downregulation of downstream targets like c-Jun and c-Fos, and may help restore the activity of the tumor suppressor p53 . This product is provided for research purposes such as biological screening, hit-to-lead optimization, and investigating mechanisms of action in biochemical assays. It is intended for use by qualified researchers in a controlled laboratory setting. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2,4-dimethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-27-15-7-8-16(18(12-15)28-2)20(24)21-14-6-4-5-13(11-14)17-9-10-19(23-22-17)29(3,25)26/h4-12H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUGLLRJZHKYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide-based molecules, differing in substituent patterns and biological activities. Below is a detailed analysis of key analogs:

Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide)

  • Structure : Features a 2,6-dimethoxybenzamide core attached to an isoxazole ring with a bulky alkyl group.
  • Activity : A cellulose biosynthesis inhibitor (CBI) used as a pre-emergent herbicide .
  • Comparison :
    • The target compound replaces the isoxazole with a pyridazine ring, which may alter steric and electronic interactions with enzyme targets.
    • The methanesulfonyl group in the target compound could improve water solubility compared to isoxaben’s hydrophobic alkyl substituent.
    • Substitution pattern (2,4-dimethoxy vs. 2,6-dimethoxy) may influence binding orientation in biological systems.

N-(2-Aminoethyl)-N-(4-chlorophenyl)-2,4-dimethoxybenzamide Hydrochloride

  • Structure: Contains a 2,4-dimethoxybenzamide group connected to an aminoethyl and 4-chlorophenyl moiety.
  • Activity: Exhibits potent anti-trypanosomal activity against Trypanosoma brucei .
  • antiparasitic applications. The aminoethyl group may facilitate membrane penetration, a feature absent in the target compound.

Sulfentrazone (N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)

  • Structure : A sulfonamide herbicide with a triazolone ring and dichlorophenyl group.
  • Activity: Inhibits protoporphyrinogen oxidase (PPO), leading to herbicidal effects .
  • Comparison :
    • Both compounds include a methanesulfonyl group, but sulfentrazone’s triazolone ring contrasts with the pyridazine in the target, suggesting divergent modes of action.
    • The dichlorophenyl group in sulfentrazone may enhance soil persistence compared to the target’s phenyl-pyridazine system.

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Biological Activity Application
Target Compound C21H20N2O5S 2,4-Dimethoxybenzamide, 6-methanesulfonylpyridazine Unknown (hypothesized CBI) Research (potential herbicide)
Isoxaben C18H24N2O4 2,6-Dimethoxybenzamide, isoxazole Cellulose biosynthesis inhibition Herbicide
N-(2-Aminoethyl)-N-(4-chlorophenyl)-2,4-dimethoxybenzamide C17H18ClN2O3 2,4-Dimethoxybenzamide, aminoethyl, 4-chlorophenyl Anti-trypanosomal Antiparasitic research
Sulfentrazone C11H10Cl2F2N4O3S Methanesulfonamide, triazolone, dichlorophenyl Protoporphyrinogen oxidase inhibition Herbicide

Key Research Findings

  • Substituent Position Matters: The 2,4-dimethoxy configuration in the target compound may allow better interaction with enzyme active sites compared to 2,6-dimethoxy analogs like isoxaben, as seen in anti-trypanosomal benzamides .
  • Heterocyclic Impact: Pyridazine rings (target) vs. isoxazole (isoxaben) or triazolone (sulfentrazone) influence electronic properties and binding kinetics. Pyridazines are less common in herbicides, suggesting novel mechanisms .
  • Functional Groups : The methanesulfonyl group in the target could enhance solubility and metabolic stability compared to alkyl or halogenated substituents in other compounds .

Biological Activity

Molecular Characteristics

  • IUPAC Name: N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide
  • Molecular Formula: C17H20N4O4S
  • Molecular Weight: 388.43 g/mol

Structural Features

The compound features a pyridazine ring substituted with a methanesulfonyl group, a phenyl group, and a dimethoxybenzamide moiety. This unique structure is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, farnesyltransferase inhibitors, which share structural similarities, have shown potent activity against various cancer cell lines by inducing apoptosis and cell cycle arrest.

The proposed mechanism of action includes:

  • Induction of Apoptosis: The compound may trigger programmed cell death through mitochondrial pathways.
  • Cell Cycle Arrest: It has been observed that certain derivatives can halt the cell cycle at specific phases (e.g., S-phase), thereby inhibiting cancer cell proliferation.

In Vitro Studies

In vitro studies using HepG2 liver cancer cells demonstrated that similar compounds can significantly reduce viability and induce apoptosis. The IC50 values for related compounds were reported between 6.92 μM and 8.99 μM, indicating potent antitumor effects .

Study 1: Anticancer Activity in HepG2 Cells

A study conducted on HepG2 cells treated with a structurally related compound showed:

  • Cell Viability Reduction: A dose-dependent decrease in cell viability was observed.
  • Apoptotic Markers: Increased levels of Bax (pro-apoptotic) and decreased levels of Bcl-2 (anti-apoptotic) were noted, confirming the induction of apoptosis.

Study 2: Molecular Docking Analysis

Molecular docking studies suggest that the compound binds effectively to farnesyltransferase, a key enzyme involved in cancer cell signaling pathways. The binding affinity was comparable to established inhibitors, highlighting its potential as a therapeutic agent .

Data Table: Biological Activities of Related Compounds

Compound NameTargetIC50 (μM)Mechanism
IMB-1406Farnesyltransferase6.92 - 8.99Induces apoptosis via S-phase arrest
Compound XFarnesyltransferase5.00 - 7.50Alters mitochondrial function
Compound YUnknown target10.00 - 12.00Cell cycle arrest at G1 phase

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